5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-phenylvalerophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

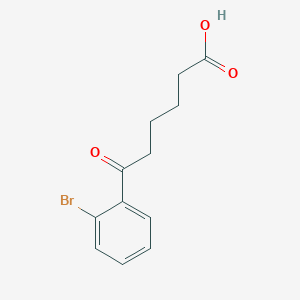

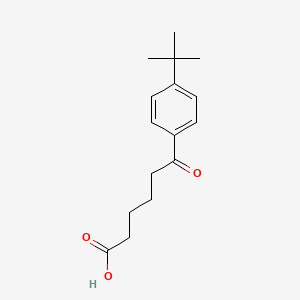

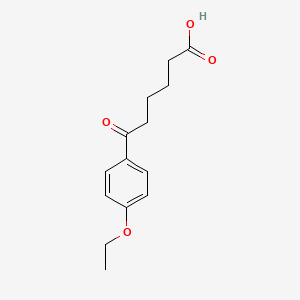

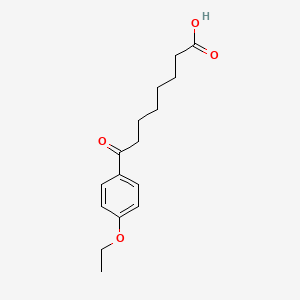

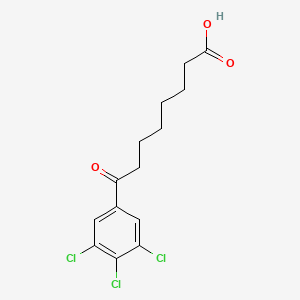

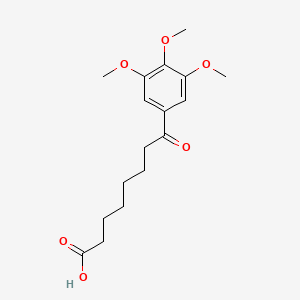

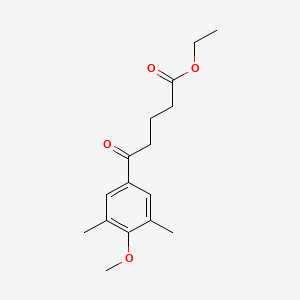

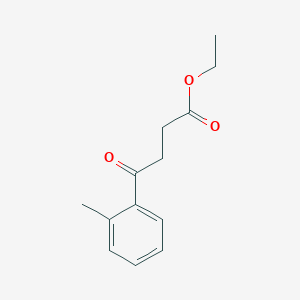

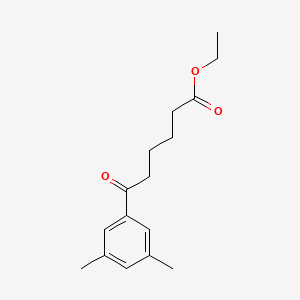

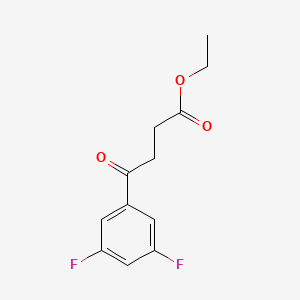

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-phenylvalerophenone” is a complex organic molecule. It likely contains a dioxane ring, which is a six-membered ring with two oxygen atoms, and a phenyl group, which is a ring of six carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds, such as “5-(5,5-dimethyl-1,3-dioxan-2-yl)-2’-ethoxyvalerophenone”, have a molecular weight of 320.43 .Aplicaciones Científicas De Investigación

Applications in Material Science and Chemistry

Photovoltaic Cell Development : A study by Jørgensen and Krebs (2005) presented new monomers for the directional stepwise synthesis of oligophenylenevinylenes (OPVs), including a derivative closely related to the compound . These monomers were used to synthesize trimeric OPVs, which were then tested as active materials in photovoltaic cells, achieving conversion efficiencies in the range of 0.5-1% in blends with a soluble C60 derivative, PCBM (Jørgensen & Krebs, 2005).

Synthesis and Structural Studies : Kuhn, Al-Sheikh, and Steimann (2003) explored the synthesis and structure of a new compound through the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine and aqueous potassium carbonate. This research contributes to understanding the structural aspects and potential applications of dioxane derivatives in chemical synthesis (Kuhn, Al-Sheikh, & Steimann, 2003).

Catalysis and Glycerol Conversion : Deutsch, Martin, and Lieske (2007) investigated the acid-catalysed condensation of glycerol with various aldehydes and ketones to synthesize [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. This research highlights the potential of using solid acids as heterogeneous catalysts for converting glycerol, a renewable material, into valuable chemical precursors (Deutsch, Martin, & Lieske, 2007).

Applications in Pharmacology and Herbicide Development

Thromboxane A2 Receptor Antagonism : Brewster, Caulkett, and Jessup (1987) found that a compound structurally similar to the one acted as a specific, competitive antagonist of the thromboxane A2 receptor, with potential implications for treating cardiovascular diseases (Brewster, Caulkett, & Jessup, 1987).

Herbicidal Activity of Pyrazole Benzophenone Derivatives : A study by Fu et al. (2017) on the design and synthesis of 1-acyl-3-phenyl-pyrazol benzophenones, starting from materials including 1,3-diphenylpropane-1,3-dione and dimethylformamide dimethylacetal, showed that these compounds exhibited significant herbicidal activity. This suggests potential agricultural applications of related dioxane derivatives (Fu et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-phenylphenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O3/c1-23(2)16-25-22(26-17-23)11-7-6-10-21(24)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h3-5,8-9,12-15,22H,6-7,10-11,16-17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCOUZQWWGULJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646042 |

Source

|

| Record name | 1-([1,1'-Biphenyl]-4-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898756-68-8 |

Source

|

| Record name | 1-([1,1'-Biphenyl]-4-yl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.